molecular formula C21H20N2O3 B268006 N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide

N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B268006
M. Wt: 348.4 g/mol
InChI Key: OCQQSPXFLDIVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide, also known as FPBA, is a compound that has been extensively studied due to its potential applications in scientific research. FPBA is a chemical compound that is synthesized in the laboratory, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide works by binding to a specific protein or enzyme, which can either activate or inhibit its function. This binding can lead to changes in cellular signaling pathways, which can ultimately affect cellular processes. The exact mechanism of action of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide is still being studied, but it is believed to be related to its ability to bind to proteins and enzymes in a specific manner.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has also been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has been found to have neuroprotective effects, as it can protect neurons from damage.

Advantages and Limitations for Lab Experiments

The use of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide in laboratory experiments has several advantages. It is a highly selective compound, which means that it can be used to target specific proteins and enzymes. Additionally, N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide is relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide in laboratory experiments. It can be difficult to determine the exact mechanism of action of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide, and it may have off-target effects that can complicate experimental results.

Future Directions

There are several future directions for research related to N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide. One area of interest is the development of new compounds that are similar to N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide but have improved properties, such as increased selectivity or stability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide and its effects on various biological processes. Finally, there is a need for more studies to determine the potential therapeutic applications of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide involves the reaction of 2-furylmethylamine with 3-phenylpropanoyl chloride, followed by the reaction of the resulting product with 3-aminobenzamide. The final product is obtained through purification and isolation processes. The synthesis of N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide is a complex process that requires specialized laboratory equipment and expertise.

Scientific Research Applications

N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. This property makes it a valuable tool for studying the mechanisms of various biological processes. N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C21H20N2O3/c24-20(12-11-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)21(25)22-15-19-10-5-13-26-19/h1-10,13-14H,11-12,15H2,(H,22,25)(H,23,24)

InChI Key

OCQQSPXFLDIVFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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